4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE
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Overview
Description
4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE is a complex organic compound that features a combination of biphenyl, fluorophenyl, thiophene, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as biphenyl derivatives, fluorophenyl derivatives, and thiophene derivatives. These intermediates are then subjected to cyclization reactions to form the pyrazole and thiazole rings. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[1,1'-BIPHENYL]-4-YL}-2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE include other thiazole derivatives, pyrazole derivatives, and compounds containing biphenyl or fluorophenyl groups.
Uniqueness
What sets this compound apart is its unique combination of structural motifs, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H20FN3S2 |
---|---|
Molecular Weight |
481.6g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H20FN3S2/c29-23-14-12-22(13-15-23)26-17-24(27-7-4-16-33-27)31-32(26)28-30-25(18-34-28)21-10-8-20(9-11-21)19-5-2-1-3-6-19/h1-16,18,26H,17H2 |
InChI Key |
RDLMTHXAPKJOLR-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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